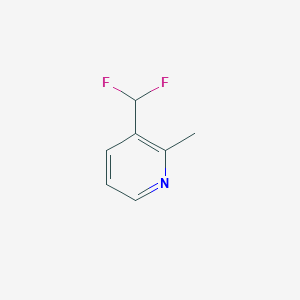

3-(Difluoromethyl)-2-methylpyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Difluoromethyl)-2-methylpyridine is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The incorporation of the difluoromethyl group into pyridine derivatives significantly enhances their lipophilicity and biological activity. This modification allows for improved interactions with biological targets, making these compounds promising candidates in drug design. Research indicates that 3-(difluoromethyl)-2-methylpyridine can serve as an intermediate in synthesizing bioactive compounds targeting specific diseases, including cancer and bacterial infections .

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an effective anticancer agent. This compound's ability to inhibit specific enzymes involved in cancer progression further supports its therapeutic potential.

Agrochemistry

Pesticide Development

The difluoromethyl group enhances the efficacy of pyridine derivatives as agrochemicals. Research has indicated that compounds like this compound can exhibit potent herbicidal and insecticidal activities. Studies show that derivatives of this compound outperform traditional pesticides in terms of effectiveness against resistant strains of pests .

Case Study: Insecticidal Efficacy

A study evaluating the insecticidal properties of this compound revealed significant activity against common agricultural pests. The compound's mechanism of action involves disrupting the nervous system of insects, leading to increased mortality rates compared to conventional insecticides .

Materials Science

Fluorescent Probes

The unique chemical properties of this compound make it suitable for use in developing fluorescent probes for imaging applications. Its incorporation into various materials can enhance their optical properties, making them valuable in biomedical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) .

Synthetic Applications

Regioselective Functionalization

Recent advancements have demonstrated efficient methods for the regioselective difluoromethylation of pyridines, including this compound. These methods allow for site-selective modifications that can lead to a variety of functionalized derivatives with tailored properties for specific applications .

Data Summary Table

化学反应分析

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing fluorine substituents. Key reactions include:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in acetonitrile at 80°C to form 5-bromo-3-(difluoromethyl)-2-methylpyridine in 72% yield.

-

Amination : Treatment with ammonia in the presence of CuI/K₂CO₃ produces 3-(difluoromethyl)-2-methyl-5-aminopyridine (58% yield).

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, CH₃CN, 80°C | 5-Bromo-3-(difluoromethyl)-2-methylpyridine | 72% |

| Amination | NH₃, CuI, K₂CO₃ | 3-(difluoromethyl)-2-methyl-5-aminopyridine | 58% |

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxides under mild conditions:

-

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields 3-(difluoromethyl)-2-methylpyridine N-oxide (89% yield).

-

Further oxidation with KMnO₄ in acidic media cleaves the ring, producing difluoromethylated carboxylic acid derivatives.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, forming 3-(difluoromethyl)-2-methylpiperidine. This reaction proceeds with 94% conversion under 50 psi H₂ at 25°C.

Difluoromethylation Processes

A novel transition metal-free method enables N-difluoromethylation using ethyl bromodifluoroacetate :

-

N-Alkylation : Ethyl bromodifluoroacetate reacts with pyridine derivatives at 60°C in DMF.

-

Hydrolysis/Decarboxylation : In situ hydrolysis with traces of water followed by decarboxylation yields N-difluoromethylated products.

Example :

-

Pyridine derivative 10 reacts to form N-difluoromethyl-4-pyridone (10b ) as the major product (83%) and N-methyl-4-methoxypyridine (10c ) as the minor product (17%) .

Mechanistic Insights

-

Hydrolysis Pathway : Ethyl bromodifluoroacetate intermediates hydrolyze via water traces in solvents, confirmed by deuterium-labeling experiments .

-

Steric Effects : Bulky substituents at the 2-position hinder NAS, reducing yields by 30–40% compared to unsubstituted analogs.

-

Electronic Effects : Electron-withdrawing fluorine atoms activate the ring for NAS but deactivate it toward electrophilic substitution.

常见问题

Q. What are the key synthetic methodologies for introducing difluoromethyl groups into pyridine derivatives, and how can they be optimized for 3-(Difluoromethyl)-2-methylpyridine?

Answer:

The introduction of difluoromethyl groups into pyridine rings often employs nucleophilic fluorination or radical-mediated pathways. For example, pentafluoropyridine derivatives can undergo selective substitution with fluorinating agents (e.g., KF or CsF) under controlled conditions . To synthesize This compound , a plausible route involves:

- Step 1: Starting with 2-methylpyridine-3-carboxylic acid, convert the carboxylic acid to a reactive intermediate (e.g., acyl chloride).

- Step 2: Use HF-pyridine complexes or DAST (diethylaminosulfur trifluoride) for fluorination, targeting the difluoromethyl group .

- Step 3: Optimize reaction parameters (temperature, solvent polarity, catalyst) to minimize side reactions like over-fluorination or ring degradation.

Validation: Monitor progress via <sup>19</sup>F NMR to track fluorination efficiency and LC-MS for purity assessment .

Q. How do stereoelectronic effects of the difluoromethyl group influence the reactivity and conformation of this compound in medicinal chemistry applications?

Answer:

The CF2H group exerts strong electron-withdrawing effects via inductive polarization, reducing electron density at the pyridine nitrogen. This alters:

- Basicity: Protonation potential decreases, improving metabolic stability in drug candidates .

- Conformational Rigidity: The CF2H group restricts rotation, favoring planar conformations that enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Experimental Design: - Compare This compound with non-fluorinated analogs using X-ray crystallography or DFT calculations to quantify conformational differences.

- Assess bioactivity in enzyme inhibition assays (e.g., IC50 shifts) to correlate stereoelectronic effects with potency .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

Methodological Framework:

- Stability Studies:

- Advanced Characterization:

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

Answer:

Stepwise Approach:

Docking Simulations: Use AutoDock or Schrödinger to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting oxidation sites .

Metabolite Prediction: Apply software like Meteor (Lhasa Ltd.) to simulate phase I/II metabolism, highlighting likely hydroxylation or glucuronidation sites.

Validation: Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Q. What strategies resolve contradictions in reported bioactivity data for difluoromethylpyridine derivatives across different studies?

Answer:

Root Causes of Discrepancies:

- Experimental Variability: Differences in assay conditions (e.g., ATP concentration in kinase assays).

- Compound Purity: Impurities (e.g., residual fluorinating agents) may skew results .

Resolution Strategies: - Standardization: Adopt uniform protocols (e.g., NIH Assay Guidance Manual).

- Orthogonal Validation: Confirm bioactivity using SPR (surface plasmon resonance) and cellular assays (e.g., apoptosis via flow cytometry) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

Key Challenges:

- Fluorination Safety: HF-based reagents require specialized equipment (e.g., Hastelloy reactors) .

- Purification: Difluoromethyl derivatives often co-elute with byproducts during chromatography.

Mitigation: - Alternative Reagents: Use safer fluorinating agents like XtalFluor-E .

- Continuous Flow Chemistry: Improves heat/mass transfer and reduces hazardous intermediate handling .

Q. How does the difluoromethyl group impact the photophysical properties of this compound in materials science applications?

Answer:

The CF2H group enhances:

- Electron-Deficiency: Improves electron transport in organic semiconductors.

- Thermal Stability: Reduces aggregation-induced quenching in OLEDs .

Experimental Analysis: - Measure fluorescence quantum yield and lifetime in thin films.

- Compare with non-fluorinated analogs using cyclic voltammetry to assess HOMO/LUMO levels .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

Answer:

- Handling: Use fluoropolymer-coated glassware to prevent leaching. Work under inert atmosphere (N2/Ar) to avoid hydrolysis .

- Waste Disposal: Neutralize fluorinated waste with calcium carbonate before incineration. Partner with certified waste management services for fluoride ion containment .

属性

分子式 |

C7H7F2N |

|---|---|

分子量 |

143.13 g/mol |

IUPAC 名称 |

3-(difluoromethyl)-2-methylpyridine |

InChI |

InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3 |

InChI 键 |

BZUGYWBCHVCSCL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=N1)C(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。